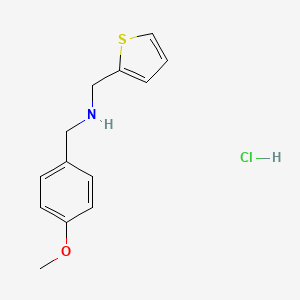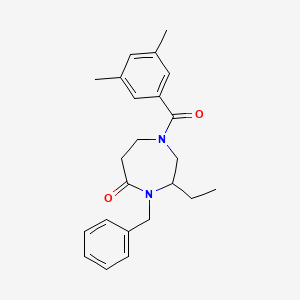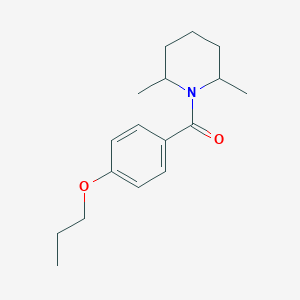![molecular formula C17H26ClNO4 B5304016 ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5304016.png)
ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
Ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride selectively targets and blocks the mGluR5 receptor, which is involved in regulating synaptic transmission and plasticity in the brain. By inhibiting this receptor, ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride can modulate glutamate signaling and reduce excitotoxicity, which is believed to contribute to the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects
ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has been shown to have a range of biochemical and physiological effects, including reducing seizures and improving cognitive function in animal models of neurological disorders. It has also been shown to reduce anxiety-like behavior and drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One of the main advantages of ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is its high selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate signaling in the brain. However, one limitation of ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride is its relatively low potency, which may require higher dosages for therapeutic efficacy.
未来方向
There are several potential future directions for research on ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride, including:
1. Investigating its potential use in combination with other drugs for treating neurological disorders.
2. Developing more potent and selective mGluR5 antagonists.
3. Studying the long-term effects of ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride on brain function and behavior.
4. Investigating the potential use of ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride in treating other disorders, such as depression and schizophrenia.
5. Developing new methods for delivering ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride to the brain, such as through the use of nanoparticles or gene therapy.
合成方法
Ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride can be synthesized through a multi-step process involving the reaction of piperidine with 3-methoxyphenol to form 2-(3-methoxyphenoxy)piperidine. This compound is then reacted with ethyl 4-chloropyridine-3-carboxylate to form ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate, which is then hydrolyzed to the hydrochloride salt form of ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride.
科学研究应用
Ethyl 1-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Fragile X syndrome. It has also been studied for its potential use in treating addiction and anxiety disorders.
属性
IUPAC Name |
ethyl 1-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-3-21-17(19)14-7-9-18(10-8-14)11-12-22-16-6-4-5-15(13-16)20-2;/h4-6,13-14H,3,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIJUSOOPJGDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCOC2=CC=CC(=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxylate;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5303945.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5303959.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5303964.png)
![2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303969.png)
![N-isobutyl-N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5303973.png)

![1-[4-(nonyloxy)phenyl]-1-ethanone thiosemicarbazone](/img/structure/B5303996.png)
![4-[7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-4-oxobutanoic acid](/img/structure/B5303997.png)

![methyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5304003.png)
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(3-methoxypropanoyl)piperidine](/img/structure/B5304004.png)
![1-allyl-4-[2-(3-chlorophenoxy)butanoyl]piperazine](/img/structure/B5304020.png)